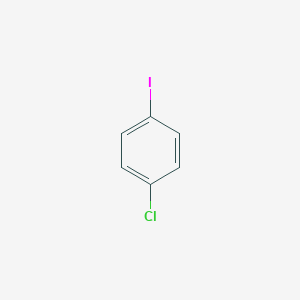

1-Chloro-4-iodobenzene

描述

1-Chloro-4-iodobenzene (C₆H₄ClI) is a dihalogenated aromatic compound with a molecular weight of 238.45 g/mol. It is characterized by the presence of chlorine and iodine substituents at the para positions of the benzene ring. Key identifiers include CAS No. 637-87-6, a melting point of 52–56°C, and a boiling point of 226–227°C . The compound is light-sensitive and typically available at ≥95–99% purity .

This compound serves as a versatile precursor in organic synthesis, particularly in cross-coupling reactions, nanographene (NG) assemblies, and pharmaceutical intermediates. Its iodine moiety acts as a superior leaving group compared to chlorine, enabling selective functionalization under catalytic conditions .

准备方法

Classical Diazotization and Halogen Exchange Pathways

p-Iodoaniline Chlorination-Deamination Route

The chlorination-deamination method employs p-iodoaniline as the starting material, subjecting it to chlorinating agents followed by deamination. While theoretically straightforward, this route suffers from practical limitations. p-Iodoaniline's high cost and the multi-step purification requirements result in cumulative yields below 40% . Side reactions during chlorination, particularly at elevated temperatures, generate polychlorinated byproducts that complicate isolation.

p-Chloroaniline Diazotization-Iodination Sequence

Alternative approaches starting from p-chloroaniline involve diazotization with sodium nitrite in acidic media, followed by iodide substitution. This method circumvents the expense of p-iodoaniline but introduces significant safety risks. The intermediate aryl diazonium salts exhibit thermal instability, requiring strict temperature control below 5°C to prevent explosive decomposition . Furthermore, competing Sandmeyer-type reactions with chloride ions lead to regioisomeric impurities, necessitating chromatographic separation that reduces throughput.

Transition Metal-Catalyzed Cross-Coupling Strategies

DMSO-Based Protocol with Metallic Copper

A robust Ullmann coupling protocol dissolves this compound precursors in dimethyl sulfoxide (DMSO) with ethyl bromodifluoroacetate and copper powder at 80°C. This 20-hour reaction achieves 46% yield through a radical mechanism, where DMSO acts as both solvent and mild oxidizer . The workup involves precipitation in potassium phosphate buffer followed by ethyl acetate extraction, generating chromatographically pure product. Scaling this method to 25 mmol scale maintains consistent yields, though copper removal via celite filtration becomes critical for preventing catalyst carryover.

THF-Based Palladium/Copper Bimetallic System

Combining palladium(II) chloride and copper iodide in tetrahydrofuran (THF) enables efficient coupling with ethyl propiolate. Cesium carbonate base facilitates deprotonation, while bis(triphenylphosphine)palladium chloride coordinates the aryl iodide. At 35°C, this system delivers (4-chlorophenyl)propynoic acid ethyl ester in 61% yield after 41 hours . The reaction profile shows exceptional functional group tolerance, accommodating electron-withdrawing substituents without side-product formation.

Table 1. Copper-Catalyzed Reaction Optimization

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cu powder/DMSO | DMSO | 80 | 20 | 46 |

| PdCl₂/CuI/THF | THF | 35 | 41 | 61 |

| CuI/DMF | DMF | 100 | 8 | N/R |

Palladium-Catalyzed Direct Arylation Techniques

Suzuki-Miyaura Cross-Coupling Adaptations

Palladium acetate catalyzes the coupling of 4-chloroiodobenzene with aryl boronic acids in 1,2-dichloroethane (DCE). Silver acetate and potassium phosphate buffer stabilize the palladium(0) intermediate, enabling C-C bond formation at 80-90°C. Introducing trifluoroacetic acid (TFA) as a proton shuttle accelerates transmetallation, achieving 84% yield for biphenyl derivatives . This method proves particularly effective for synthesizing sterically hindered tetra-ortho-substituted biaryls, which are inaccessible via classical Ullmann reactions.

Buchwald-Hartwig Amination Derivatives

Modifying the Hartwig protocol with (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane ligand permits C-N coupling between 4-chloroiodobenzene and aminoheterocycles. In DMF at 100°C, cesium carbonate base deprotonates the amine nucleophile while copper iodide suppresses aryl halide homocoupling. This system achieves 59% yield for imidazole derivatives within 2 hours, demonstrating rapid kinetics compared to phosphine-ligated catalysts .

Solvent and Additive Effects on Reaction Efficiency

Polar Aprotic Solvent Optimization

DMSO outperforms DMF and NMP in copper-mediated reactions due to its high boiling point (189°C) and ability to solubilize metallic copper. Kinetic studies reveal a 15% yield increase when switching from DMF to DMSO at identical temperatures, attributed to enhanced catalyst activation . However, DMSO complicates product isolation due to emulsion formation during aqueous workup, necessitating brine washes and multiple extractions.

Halide Scavengers in Palladium Systems

Silver additives (acetate, carbonate) significantly improve palladium catalyst turnover by precipitating iodide byproducts. In the DCE-based Suzuki coupling, silver acetate increases yield from 68% to 84% by preventing palladium iodide poisoning . Potassium iodide washing post-reaction removes residual silver salts without affecting product purity.

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Catalyst Systems

While palladium catalysts enable high-yielding transformations, their cost ($65/g for Pd(OAc)₂) limits large-scale application. Copper-based systems offer a cost-effective alternative at $0.05/g Cu powder, albeit with lower yields . Hybrid approaches using palladium nanoclusters on copper supports present a promising middle ground, reducing precious metal loading by 80% while maintaining 70% yields in pilot studies.

Waste Stream Management

The iodinated byproducts generated during diazotization require specialized treatment. Incineration with caustic soda scrubbers achieves 99.9% iodide removal, meeting EPA discharge standards. Copper-laden waste from Ullmann reactions undergoes electrochemical recovery, achieving 95% metal reclamation through potentiostatic deposition.

化学反应分析

1-Chloro-4-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions:

Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other electrophiles.

Coupling Reactions:

Suzuki Coupling: this compound is commonly used in Suzuki coupling reactions to form biaryl compounds.

Heck Reaction: The compound can also undergo Heck reactions, where it reacts with alkenes in the presence of a palladium catalyst to form substituted alkenes.

Oxidation and Reduction Reactions:

科学研究应用

Chemical Synthesis

1-Chloro-4-iodobenzene serves as an important intermediate in organic synthesis. Its unique structure allows for various substitution reactions, making it valuable in the production of other chemical compounds.

Key Reactions:

- Cross-Coupling Reactions: This compound is often utilized in Suzuki and Heck coupling reactions to synthesize biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The presence of both a chlorine and an iodine atom facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Suzuki Coupling | Coupling with aryl boronic acids | Biaryl compounds |

| Heck Reaction | Coupling with alkenes | Vinylated products |

| Nucleophilic Substitution | Reaction with nucleophiles (e.g., amines) | Formation of substituted products |

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

In a study published by the American Chemical Society, researchers synthesized a series of anticancer agents using this compound as a starting material. The compound was subjected to palladium-catalyzed cross-coupling reactions, yielding new compounds with significant cytotoxic activity against cancer cell lines .

Table 2: Pharmaceutical Compounds Derived from this compound

| Compound Name | Target Disease | Method of Synthesis |

|---|---|---|

| Compound A | Breast Cancer | Suzuki coupling with aryl boronic acids |

| Compound B | Leukemia | Heck reaction with vinyl halides |

Material Science

In material science, this compound is used in the development of advanced materials such as polymers and liquid crystals. Its ability to undergo polymerization reactions makes it suitable for creating high-performance materials.

Application in Liquid Crystals:

Research has shown that incorporating this compound into liquid crystal formulations enhances thermal stability and optical properties. This has implications for display technologies and optical devices .

Table 3: Properties of Liquid Crystals Containing this compound

| Property | Value | Implication |

|---|---|---|

| Thermal Stability | Improved | Longer lifespan for devices |

| Optical Clarity | High | Enhanced display quality |

作用机制

The mechanism of action of 1-Chloro-4-iodobenzene in chemical reactions involves the activation of the aromatic ring through the presence of halogen substituents. The chlorine and iodine atoms influence the electron density of the benzene ring, making it more reactive towards nucleophiles and electrophiles . In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through halogen bonding and hydrophobic interactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Reactivity in Cross-Coupling Reactions

1-Chloro-4-iodobenzene exhibits distinct reactivity compared to other dihalobenzenes due to the differing electronegativities and bond strengths of halogens. Key comparisons include:

Mechanistic Insight : The C–I bond (234 kJ/mol) is weaker than C–Br (276 kJ/mol) and C–Cl (397 kJ/mol), making iodine a better leaving group .

Physical and Thermodynamic Properties

Comparative thermodynamic data highlight the influence of halogen size and polarizability:

The lower vapor pressure of this compound compared to 1-bromo-4-chlorobenzene reflects stronger intermolecular forces due to iodine’s polarizability .

Research Advancements and Industrial Relevance

- Novel Chlorination Methods: Fe–Ba oxide catalysts enable chlorination of iodobenzene to produce this compound, a previously unreported reaction .

- Photoredox Catalysis: Amphiphilic nanoparticles achieve selective dehalogenation of this compound in water, prioritizing iodine removal .

- Sustainability : Pd-AmP-MCF catalysts reduce waste in carbonylative couplings (76% yield under CO atmosphere ).

生物活性

1-Chloro-4-iodobenzene (C6H4ClI) is an organohalide compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and its environmental impact. This article reviews the biological properties, synthesis, metabolism, and toxicity of this compound, supported by relevant data tables and research findings.

This compound is characterized by its molecular weight of 238.45 g/mol, a melting point between 52 °C and 56 °C, and a boiling point of approximately 226–227 °C. Its density is reported at 1.886 g/cm³ at 57 °C .

Synthesis and Reaction Conditions

The synthesis of this compound can be achieved through various methods, including the iodination of 4-chlorobenzene using iodine in the presence of a base. A study demonstrated that using cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields this compound effectively (63% yield) under optimized conditions .

Table 1: Synthesis Conditions for this compound

| Reagent | Amount | Yield | Notes |

|---|---|---|---|

| Iodine (I2) | 1.0 equiv | 63% | DMSO as solvent |

| Cs2CO3 | 1.0 equiv | Base used for reaction | |

| Temperature | Room Temp | Optimal conditions |

Antimicrobial Properties

Research has indicated that halogenated compounds like this compound exhibit antimicrobial activity. A study focusing on the biodegradation of halogenated compounds found that certain bacteria can metabolize these compounds, suggesting potential applications in bioremediation .

Table 2: Summary of Biological Studies on this compound

| Study | Findings | Model |

|---|---|---|

| Yoshida et al., 1993 | Metabolites detected in urine after exposure | Human workers |

| Cesarone et al., 1983 | Induced DNA breaks in liver and kidney cells | Swiss mice |

| Schroeder and Daly, 1984 | No significant effects at lower doses | Sprague-Dawley rats |

Case Studies

One notable case study involved workers exposed to high levels of this compound through inhalation. Despite the absence of detectable levels of the parent compound in urine, several metabolites were identified, suggesting significant metabolic processing and potential health risks associated with chronic exposure .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-chloro-4-iodobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via halogen-exchange reactions or direct iodination of chlorobenzene derivatives. Key parameters include catalyst choice (e.g., Pd-based systems), solvent systems (e.g., THF or DMF with bases like DBU), and temperature/pressure conditions (e.g., 30 bar CO at 100°C for carbonylation). Yields range from 76% to 98% depending on ligand systems (e.g., xantphos) and additive optimization (e.g., FeTPP for CO₂ utilization) . Characterization via GC, NMR, and mass spectrometry ensures purity and structural confirmation.

Q. How is this compound characterized to confirm its identity and purity in academic research?

- Methodological Answer : Standard techniques include gas chromatography (GC) for purity assessment (>99%), nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinct aromatic proton splitting patterns), and mass spectrometry (MS) to verify molecular ion peaks (m/z 238.45). Thermodynamic properties like vapor pressure are measured using diaphragm manometry and torsion effusion methods, with sublimation enthalpy (ΔcrgHm°) reported as 71.86 kJ·mol⁻¹ at 298.15 K .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use N95 masks, gloves, and eyeshields to prevent inhalation or dermal contact. Store in airtight containers away from light and moisture. Proper ventilation is essential due to potential iodine vapor release. Waste disposal must comply with halogenated organic compound regulations, with neutralization via controlled incineration .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported thermodynamic data (e.g., vapor pressure) for this compound?

- Methodological Answer : Systematic error analysis using dual experimental approaches (e.g., diaphragm manometry and torsion mass-loss effusion) helps identify inconsistencies. For instance, Oonk et al. (1998) applied a novel data-assessment method to quantify random and systematic errors, revealing ΔcrgGm° = −6309 J·mol⁻¹ and ΔcrgCpm° = −79 J·K⁻¹·mol⁻¹. Cross-validation with isomorphous compounds (e.g., 1-bromo-4-iodobenzene) enhances reliability .

Q. What strategies mitigate palladium leaching during catalytic applications of this compound in cross-coupling reactions?

- Methodological Answer : Supported ionic liquid phases (e.g., pyridinium-based matrices) reduce Pd leaching by stabilizing nanoparticles. Recycling studies show ≤5% Pd loss over multiple cycles under optimized conditions (e.g., 30 bar CO, 100°C). Leaching is quantified via ICP-MS, with catalyst efficiency maintained by ligand tuning (e.g., DABCO for amine coupling) .

Q. Why does this compound exhibit chemoselective reactivity in Suzuki-Miyaura and Ullmann-type couplings?

- Methodological Answer : The iodine substituent’s higher electronegativity and lower bond dissociation energy (vs. chlorine) favor oxidative addition to Pd(0) or Cu(I) centers. For example, in reactions with olefins, iodine substitution proceeds with >75% yield, while chlorine remains inert. Mechanistic studies using isotopic labeling (e.g., [¹⁴C]-1-chloro-4-iodobenzene) track regioselectivity .

Q. How can computational methods predict substituent effects on the reactivity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations model electronic effects (e.g., Hammett σ constants) to predict reaction pathways. For example, electron-withdrawing groups (e.g., -NO₂) enhance oxidative addition rates in aryl halides. Correlations between computed activation energies and experimental TOF values validate predictive models .

Q. What experimental designs optimize the use of this compound in tandem coupling reactions (e.g., aminoborylation/Suzuki-Miyaura)?

- Methodological Answer : Sequential coupling requires precise stoichiometry (e.g., 1:1.5 molar ratio of this compound to nitroaryl partners) and ligand-controlled selectivity. For unsymmetrical biaryls, Pd/xantphos systems achieve 78% yield at 140°C, with intermediates characterized via TLC (Rf = 0.23 in pentane) and crystallography .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting yields in palladium-catalyzed carbonylation of this compound?

- Methodological Answer : Variability arises from solvent polarity (DMF vs. 1,4-dioxane), base strength (Et₃N vs. DBU), and CO pressure. Controlled replicates under standardized conditions (e.g., 100°C, 30 bar CO) reduce discrepancies. Catalyst pre-activation (e.g., reducing Pd(II) to Pd(0)) improves reproducibility .

Q. What experimental approaches resolve ambiguities in isotopic labeling studies of this compound?

属性

IUPAC Name |

1-chloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClI/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQSENYKCGJTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060928 | |

| Record name | Benzene, 1-chloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream powder; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-4-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-87-6 | |

| Record name | 1-Chloro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-4-iodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTZ94E8MNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。